![molecular formula C16H13NO2 B2895643 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 439094-73-2](/img/structure/B2895643.png)
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” is a chemical compound . The molecular formula is C16H13NO2.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique is often used for this purpose .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” are not available, the reactions of methylphenyl radicals with O2 have been studied . A detailed reaction submechanism is presented for the 2-methylphenyl radical + O2 system, with 16 intermediates and products .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
One study involves the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their evaluation for biological activities. These compounds demonstrated significant immunosuppressive and immunostimulatory effects, along with potent inhibitory activities against LPS-stimulated NO generation. Furthermore, they showed strong cytotoxicity against various carcinoma and leukemia cells, highlighting their potential in medicinal chemistry (H. Abdel‐Aziz et al., 2011).
Another study detailed the synthesis and antimicrobial activity of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derived from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These compounds were tested for in vitro antimicrobial activity, showcasing potential as new antimicrobial agents (K. S. Kumar et al., 2019).
Chemical Synthesis and Mechanism Studies
The synthesis and application of novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands resulted in metal–organic frameworks with varying structures. These studies emphasize the role of structural design in the synthesis of compounds with potential applications in catalysis and materials science (Li-Xin Sun et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
The exact mode of action of 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is currently unknown due to the lack of specific studies on this compound. It’s possible that it may interact with its targets in a manner similar to related compounds, causing changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Related compounds have been found to exert various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets
Propiedades
IUPAC Name |
1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-4-3-5-13(8-10)16-14-9-12(11(2)18)6-7-15(14)17-19-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHMKRNGPZHAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)
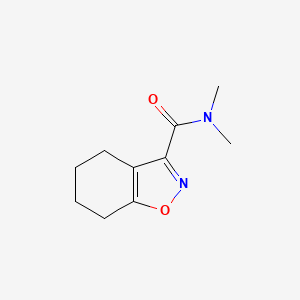

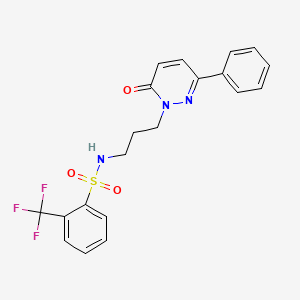
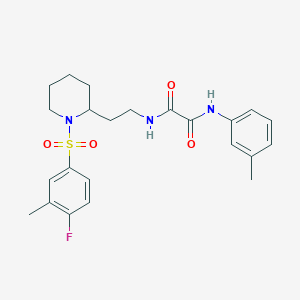
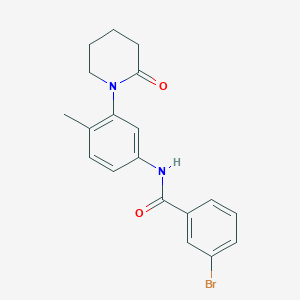


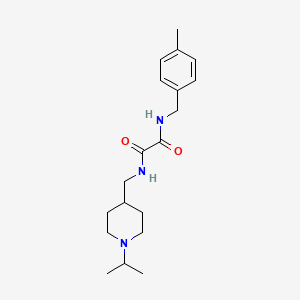
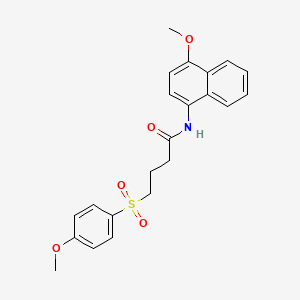

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)
